molecular formula C19H14N4O2S B2953806 N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1207050-17-6

N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2953806
CAS No.: 1207050-17-6
M. Wt: 362.41
InChI Key: RTSSKCXOTCKXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . They are used as synthetic intermediates, chiral auxiliaries, chiral catalysts, and ligands for asymmetric catalysis .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Cytotoxicity: Compounds derived from the synthesis involving pyrazole carboxamides have been explored for their cytotoxic activities against various cancer cell lines. For example, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were investigated, showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
  • Novel Benzodifuranyl and Thiazolopyrimidines: Research on the synthesis of novel compounds derived from similar structures has led to the identification of anti-inflammatory and analgesic agents. These compounds were found to be effective as COX-1/COX-2 inhibitors and showed significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Applications in Biological Studies

  • Antimicrobial Activity: Several synthesized derivatives have shown antimicrobial and antifungal activities against a range of bacteria and fungi. This includes novel thiazolidine-2,4-dione carboxamide and amino acid derivatives evaluated for their effectiveness against various microbial strains (Alhameed et al., 2019).
  • Analgesic Activity: Pyrazole and triazole derivatives bearing specific moieties have been synthesized and tested for their analgesic properties, demonstrating significant activity and highlighting their potential as pain management compounds (Saad, Osman, & Moustafa, 2011).

Advanced Materials and Chemical Studies

  • Spectral and X-ray Crystal Structure Analysis: The detailed structural analysis of pyrazole derivatives, including spectral and X-ray crystal studies, facilitates understanding their potential applications in material science and pharmaceutical chemistry. For instance, a novel pyrazole derivative was synthesized and characterized, demonstrating thermal stability and offering insights into molecular geometries and electronic structures (Kumara et al., 2018).

Future Directions

The future directions for “N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” could involve further exploration of its biological activities and potential applications in medicine. Given the diverse biological activities of thiazoles, this compound could be a promising candidate for drug development .

Properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c1-23-9-13(18(22-23)25-2)17(24)21-19-20-15-11-7-3-5-10-6-4-8-12(14(10)11)16(15)26-19/h3-9H,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSSKCXOTCKXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.